13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane
Overview
Description
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4053]tetradecane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds, 13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane stands out due to its spirocyclic structure, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.56.35]tetradecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-19-15-7-5-14(6-8-15)16-13-18(20-11-12-21-18)17(22-16)9-3-2-4-10-17/h5-8,16H,2-4,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTPQQCWRGNYFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3(C4(O2)CCCCC4)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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